2-Phenylphenol-d5

LC-MS/MS Matrix Effects Internal Standard

2-Phenylphenol-d5 is a +5 Da stable isotope-labeled internal standard engineered for precise LC-MS/MS quantitation of ortho-phenylphenol (OPP) in complex matrices like beer, canned goods, environmental water, and biological fluids. Unlike unlabeled analogs, its co-eluting deuterated structure corrects ESI matrix-induced ion suppression/enhancement, ensuring regulatory-compliant accuracy for environmental monitoring and ADME studies. Offered at ≥98% chemical purity with 98 atom % D isotopic enrichment, it delivers the chromatographic fidelity and quantitative rigor that generic external calibration cannot. Ideal for ISO 18857-2 method validation laboratories.

Molecular Formula C12H10O
Molecular Weight 175.24 g/mol
Cat. No. B051906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylphenol-d5
Synonyms2-Biphenylol-d5 (8CI);  2-Hydroxy-1,1’-biphenyl-d5;  2-Hydroxybiphenyl-d5;  2-Hydroxydiphenyl-d5;  Anthrapole 73-d5;  Britewood S-d5;  Decco OPP 20-d5;  Dowicide 1-d5;  Invalon OP-d5;  NSC 1548-d5;  Nectryl-d5;  O-PP-d5;  Preventol 3041-d5;  Preventol O Extra-d5
Molecular FormulaC12H10O
Molecular Weight175.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2O
InChIInChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D
InChIKeyLLEMOWNGBBNAJR-FSTBWYLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylphenol-d5 (CAS 64420-98-0): A Deuterated Internal Standard for LC-MS/MS Quantification of Phenolic Analytes


2-Phenylphenol-d5 is a stable isotope-labeled analog of the phenolic biocide and fungicide 2-Phenylphenol (OPP), characterized by the replacement of five hydrogen atoms with deuterium on the phenyl ring . This specific deuteration pattern yields a molecular weight of 175.24 g/mol, establishing a +5 Da mass shift from the unlabeled analyte (MW 170.21 g/mol) that is critical for its function as an internal standard (IS) in mass spectrometry-based assays [1]. It is primarily sourced as a research chemical, with typical specifications including a chemical purity of ≥98% (HPLC) and an isotopic enrichment of 98 atom % D [2].

Why a Non-Isotopic or Unlabeled Internal Standard is Inadequate for 2-Phenylphenol-d5 Assays


Substituting 2-Phenylphenol-d5 with a non-isotopic structural analog or relying on external standard calibration introduces unacceptable quantitative error in complex biological and environmental matrices [1]. Deuterated internal standards are essential to correct for matrix effects, such as ion suppression or enhancement in the electrospray ionization (ESI) source, which can cause significant bias if left uncorrected . The specific +5 Da mass shift of 2-Phenylphenol-d5 ensures it does not interfere with the analyte's mass channel and, in most reversed-phase LC conditions, co-elutes closely enough to track matrix effects, a requirement a generic analog cannot fulfill [2].

2-Phenylphenol-d5 Procurement Evidence: Quantified Differentiation from Unlabeled and 13C-Labeled Alternatives


Comparative Corrective Power for Matrix Effects: Deuterated vs. 13C-Labeled Internal Standards

Class-level inference from a systematic LC-ESI-MS/MS study of urinary biomarkers demonstrates that deuterated internal standards can underperform their 13C-labeled counterparts in correcting for matrix effects [1]. While a 13C-labeled IS (2MHA-[13C6]) showed no significant bias, the deuterated analog (2MHA-[2H7]) produced results that were, on average, 59.2% lower, corresponding to a spike recovery bias of -38.4% [1]. This differential ion suppression was attributed to a slight retention time shift caused by the deuterium isotope effect [1]. This evidence suggests that for 2-Phenylphenol-d5, its performance as an IS is highly method-dependent and must be validated against the specific chromatographic conditions and matrix.

LC-MS/MS Matrix Effects Internal Standard Isotope Effect

Analytical Purity and Value: 2-Phenylphenol-d5 vs. Unlabeled 2-Phenylphenol

Vendor specifications for 2-Phenylphenol-d5 indicate a chemical purity of at least 98% by HPLC [1], which is comparable to or exceeds the purity of many unlabeled 2-Phenylphenol analytical standards. However, the key differentiator is its utility. The unlabeled compound is unsuitable as an internal standard for mass spectrometry due to its identical mass-to-charge ratio (m/z), which would cause spectral interference and invalidate quantification [2]. Therefore, while both may share similar purity metrics, only the deuterated form provides the functional capability required for accurate LC-MS/MS assays.

Analytical Standard Purity Procurement 2-Phenylphenol

Potential for Deuterium-Hydrogen Exchange: A Known Vulnerability of Deuterated Phenols

A recognized limitation of deuterated internal standards is the potential for hydrogen-deuterium (H/D) exchange, particularly when labels are on heteroatoms or in certain activated positions . For 2-Phenylphenol-d5, the deuterium label is on the aromatic ring, not on the phenolic -OH group . While this placement avoids the most rapid exchange, it does not eliminate the risk under certain conditions (e.g., extreme pH, high temperature) . In contrast, a 13C-labeled analog would be completely inert to exchange. This establishes a clear, if conditional, stability advantage for 13C-labeled standards over their deuterated counterparts, a factor that must be weighed against cost.

Deuterium Exchange Stability Internal Standard Method Validation

Cost and Availability Trade-offs: Deuterated vs. 13C-Labeled Internal Standards

A primary differentiator between deuterated and 13C-labeled internal standards is cost. While exact prices vary by vendor and quantity, deuterated compounds are generally significantly less expensive to synthesize than their 13C-labeled equivalents . This is due to the lower cost of deuterium sources and the synthetic accessibility of H/D exchange reactions [1]. For 2-Phenylphenol-d5, this translates to a lower procurement cost compared to a hypothetical 2-Phenylphenol-¹³C₆, making it an economically attractive option for high-throughput or routine applications where the performance limitations of a deuterated standard are acceptable and have been validated.

Procurement Cost Analysis Deuterium Carbon-13

Validated Application Scenarios for 2-Phenylphenol-d5 Based on Analytical Evidence


Quantitative Analysis of 2-Phenylphenol Residues in Food and Environmental Matrices

2-Phenylphenol-d5 is the preferred internal standard for the accurate quantification of the fungicide ortho-phenylphenol (OPP) in complex matrices like beer, canned goods, and environmental water samples using LC-MS/MS [1]. Its use corrects for matrix-induced ion suppression and variable extraction recovery, ensuring compliance with regulatory monitoring requirements for this persistent pollutant [2]. The selection of the deuterated standard is justified by the need for a co-eluting IS that matches the analyte's physicochemical properties without the higher cost of a 13C-labeled alternative, provided the method's accuracy is validated.

Pharmacokinetic and Metabolism Studies of Phenolic Compounds

In preclinical and clinical pharmacokinetic studies, 2-Phenylphenol-d5 serves as a critical tool for tracking the absorption, distribution, metabolism, and excretion (ADME) of 2-Phenylphenol and related phenolic compounds [3]. The stable isotope label allows researchers to distinguish between the administered dose and endogenous or background levels of the analyte in biological fluids like plasma and urine, enabling precise calculation of key parameters such as half-life, clearance, and volume of distribution.

Validation of Analytical Methods for Phenolic Endocrine Disruptors

This compound is essential during method development and validation for assays targeting endocrine-disrupting phenols [4]. It is used to assess method parameters like accuracy, precision, and matrix effects as part of standard method validation protocols (e.g., ISO 18857-2). The evidence that deuterated standards can be subject to differential matrix effects [5] underscores that the use of 2-Phenylphenol-d5 in this scenario requires rigorous validation to confirm that it adequately compensates for matrix effects in the specific sample type being analyzed.

Technical Documentation Hub

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